molecular formula C23H21N5O4 B2997142 3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 1903288-70-9

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2997142
CAS No.: 1903288-70-9
M. Wt: 431.452
InChI Key: SCCCPFVJSRFYNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione group . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazoles can be synthesized using various methods . For instance, a series of compounds bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Structural Exploration : The synthesis and structural characterization of related compounds have been thoroughly explored. For example, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was synthesized, spectrally characterized, and its structure confirmed through X-ray diffraction studies. Such compounds show high thermal stability in open atmospheres, hinting at their potential for various applications (Prasad et al., 2018).

Biological Activities

  • Antimicrobial and Antifungal Activities : Research has demonstrated the antimicrobial properties of compounds with similar structures. For example, a series of compounds exhibited good activity against gram-positive bacteria, with specific compounds showing potency against S. aureus and B. subtilis. These findings highlight their potential in developing new antibacterial agents (Prakash et al., 2011).
  • Hypoglycemic Activity : Imidazopyridine thiazolidine-2,4-diones, designed from their corresponding pyridines, showed promising hypoglycemic activity in both in vitro and in vivo studies. This suggests their utility in managing diabetes through novel therapeutic agents (Oguchi et al., 2000).

Molecular Design and Drug Development

  • Novel Syntheses for Therapeutic Applications : Innovative synthetic routes have enabled the creation of unique structures with potential therapeutic uses. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to novel compounds that could serve as a basis for drug development, showcasing the versatility of these chemical frameworks in medicinal chemistry (Klásek et al., 2010).

Optical and Material Science Applications

  • Optical Properties and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives revealed compounds with significant Stokes' shifts and variable quantum yields, indicating their potential for use in luminescent materials and low-cost emitters (Volpi et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their pharmacological effects .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the biological functions of these targets . For example, some compounds inhibit the activity of enzymes or block the binding of other molecules to receptors, thereby altering the normal functioning of these targets .

Biochemical Pathways

For instance, some compounds inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to changes in cell function .

Pharmacokinetics

The metabolism of the drug can impact its half-life and clearance rate, while the route of excretion can determine the duration of the drug’s action .

Result of Action

For example, some compounds induce apoptosis or inhibit cell proliferation, leading to a decrease in the number of disease-causing cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug. Additionally, the presence of other molecules can influence the drug’s action, either by competing for the same target or by interacting with the drug to alter its structure or function .

Properties

IUPAC Name

3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCPFVJSRFYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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